molecular formula C19H27NO2 B5717329 2-adamantyl(2,5-dimethoxybenzyl)amine

2-adamantyl(2,5-dimethoxybenzyl)amine

Cat. No. B5717329
M. Wt: 301.4 g/mol
InChI Key: ITWXVUBECBLMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-adamantyl(2,5-dimethoxybenzyl)amine, also known as A2, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of adamantane, which is a cyclic hydrocarbon that has been used in the development of antiviral and antiparkinsonian drugs. A2 has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-adamantyl(2,5-dimethoxybenzyl)amine is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain and other tissues. 2-adamantyl(2,5-dimethoxybenzyl)amine has been found to interact with a variety of proteins, including receptors and transporters, which may be involved in its effects on neurotransmitter release and uptake.
Biochemical and Physiological Effects:
2-adamantyl(2,5-dimethoxybenzyl)amine has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, the inhibition of cell growth, and the induction of apoptosis. 2-adamantyl(2,5-dimethoxybenzyl)amine has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-adamantyl(2,5-dimethoxybenzyl)amine has several advantages for use in lab experiments, including its stability, solubility, and specificity for certain receptors and transporters. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several directions for future research on 2-adamantyl(2,5-dimethoxybenzyl)amine, including the development of more specific and potent derivatives, the investigation of its effects on other physiological processes, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-adamantyl(2,5-dimethoxybenzyl)amine and its potential side effects.

Synthesis Methods

2-adamantyl(2,5-dimethoxybenzyl)amine can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxybenzyl chloride with adamantane in the presence of a base such as potassium carbonate. Other methods involve the use of different reagents and solvents, but the overall goal is to create a stable compound that can be used in scientific research.

Scientific Research Applications

2-adamantyl(2,5-dimethoxybenzyl)amine has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. One study found that 2-adamantyl(2,5-dimethoxybenzyl)amine can bind to the sigma-1 receptor, which is a protein that has been implicated in a variety of physiological processes, including pain perception, memory formation, and neuroprotection. Another study found that 2-adamantyl(2,5-dimethoxybenzyl)amine can inhibit the uptake of dopamine, a neurotransmitter that is involved in reward and motivation.

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-21-17-3-4-18(22-2)16(10-17)11-20-19-14-6-12-5-13(8-14)9-15(19)7-12/h3-4,10,12-15,19-20H,5-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWXVUBECBLMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Adamantyl)-N-(2,5-dimethoxybenzyl)amine

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